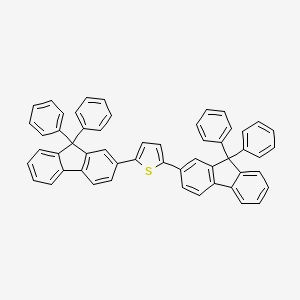
Thiophene, 2,5-bis(9,9-diphenyl-9H-fluoren-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 2,5-bis(9,9-diphenyl-9H-fluoren-2-yl)- typically involves a two-step process. The first step is a Lewis acid-promoted Friedel–Crafts reaction, which introduces the fluorenyl groups onto the thiophene ring. This is followed by an oxidation process to achieve the final product .
Industrial Production Methods
Techniques such as chromatography-free synthesis and the use of Grignard reagents or direct arylation are commonly employed .
Analyse Des Réactions Chimiques
Types of Reactions
Thiophene, 2,5-bis(9,9-diphenyl-9H-fluoren-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones or other oxygenated derivatives, while substitution reactions can yield a wide range of functionalized thiophene derivatives .
Applications De Recherche Scientifique
Thiophene, 2,5-bis(9,9-diphenyl-9H-fluoren-2-yl)- has several scientific research applications:
Organic Semiconductors: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable electronic properties.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific optoelectronic characteristics.
Biological Research: While less common, the compound’s derivatives may be explored for their biological activity and potential therapeutic applications.
Mécanisme D'action
The mechanism by which thiophene, 2,5-bis(9,9-diphenyl-9H-fluoren-2-yl)- exerts its effects is primarily related to its electronic structure. The conjugated system of the thiophene and fluorenyl groups allows for efficient charge transport, making it suitable for use in electronic devices. The molecular targets and pathways involved are typically those associated with organic semiconductors, where the compound facilitates the movement of electrons or holes through the material .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(9,9-dimethyl-9H-fluoren-2-yl)-3,4-diphenylthiophene: This compound has a similar structure but with dimethyl groups instead of diphenyl groups, affecting its electronic properties.
2,3-Bis(9,9-dihexyl-9H-fluoren-2-yl)quinoxaline: Another related compound with hexyl groups, used in electroluminescent materials.
Uniqueness
Thiophene, 2,5-bis(9,9-diphenyl-9H-fluoren-2-yl)- is unique due to the presence of diphenyl groups, which enhance its stability and electronic properties compared to similar compounds with different substituents. This makes it particularly valuable for applications in organic electronics and materials science .
Propriétés
Numéro CAS |
487059-90-5 |
|---|---|
Formule moléculaire |
C54H36S |
Poids moléculaire |
716.9 g/mol |
Nom IUPAC |
2,5-bis(9,9-diphenylfluoren-2-yl)thiophene |
InChI |
InChI=1S/C54H36S/c1-5-17-39(18-6-1)53(40-19-7-2-8-20-40)47-27-15-13-25-43(47)45-31-29-37(35-49(45)53)51-33-34-52(55-51)38-30-32-46-44-26-14-16-28-48(44)54(50(46)36-38,41-21-9-3-10-22-41)42-23-11-4-12-24-42/h1-36H |
Clé InChI |
IBZSMPRZUSPJCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC=C(S5)C6=CC7=C(C=C6)C8=CC=CC=C8C7(C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine](/img/structure/B12569061.png)
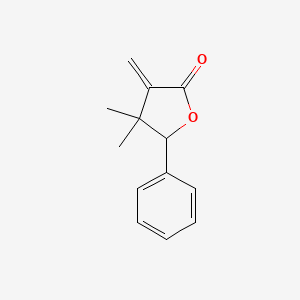
![1,3-Diphenyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12569067.png)
![[(Dicyclohexylamino)methanediyl]bis(phosphonic acid)](/img/structure/B12569069.png)
![2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane](/img/structure/B12569071.png)
![2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide](/img/structure/B12569077.png)
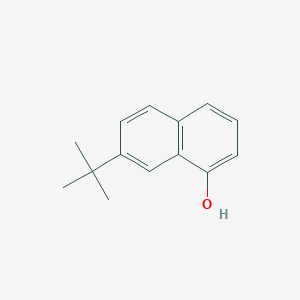
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol](/img/structure/B12569086.png)
![2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B12569092.png)
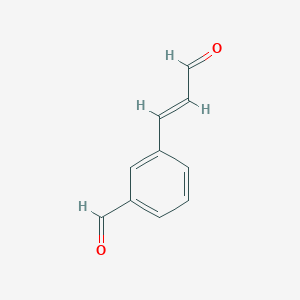
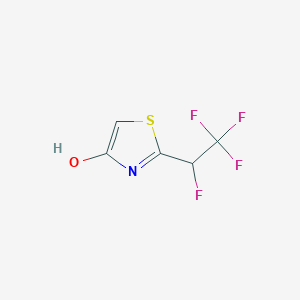
![2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene](/img/structure/B12569113.png)
